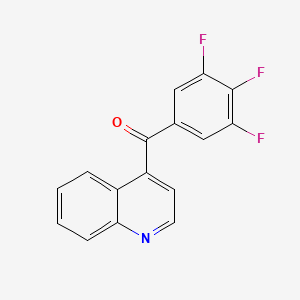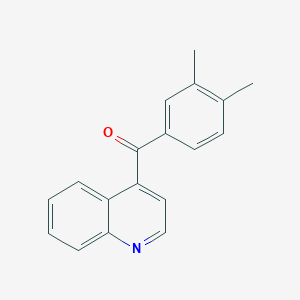![molecular formula C12H16FN B1459604 N-[(5-fluoro-2-methylphenyl)methyl]cyclobutanamine CAS No. 1592901-49-9](/img/structure/B1459604.png)
N-[(5-fluoro-2-methylphenyl)methyl]cyclobutanamine
Descripción general
Descripción
N-[(5-fluoro-2-methylphenyl)methyl]cyclobutanamine, also known as FMe-CB1, is a research compound that originates from the cannabinoid family. It has a molecular weight of 193.26 g/mol .
Molecular Structure Analysis
The InChI code for N-[(5-fluoro-2-methylphenyl)methyl]cyclobutanamine is1S/C12H16FN/c1-9-7-11(13)6-5-10(9)8-14-12-3-2-4-12/h5-7,12,14H,2-4,8H2,1H3 . This provides a detailed description of the molecule’s structure.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Research Chemicals
Research chemicals like N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) have been synthesized and characterized, highlighting the importance of correct identification and the potential mislabeling of such compounds. This research underscores the intricate process of synthesis and analytical characterization involving chromatographic, spectroscopic, and mass spectrometric platforms, which are crucial for the identification of novel compounds (McLaughlin et al., 2016).
In Vitro Metabolism Studies
The in vitro metabolism of synthetic cannabinoids like 3,5-AB-CHMFUPPYCA has been investigated, revealing the qualitative similarity in metabolic patterns between isomers and identifying potential targets for urine analysis. This type of research demonstrates the methodologies for studying the metabolism of novel compounds, which could be relevant for understanding the biotransformation of N-[(5-fluoro-2-methylphenyl)methyl]cyclobutanamine (Franz et al., 2017).
Novel Syntheses and Potential Antitumor Properties
Research into fluorinated compounds, such as the synthesis of mono- and difluorinated 2-(4-aminophenyl)benzothiazoles, explores their potent cytotoxicity in vitro against certain cancer cell lines. This indicates the potential of fluorinated compounds in developing antitumor agents, suggesting an area of research that could be relevant for N-[(5-fluoro-2-methylphenyl)methyl]cyclobutanamine (Hutchinson et al., 2001).
Analytical Characterization of Novel Compounds
Analytical characterization of novel compounds, including N,N-diallyltryptamine (DALT) and its derivatives, provides a framework for understanding the structural and chemical properties of new psychoactive substances. This research involves extensive analytical characterization techniques that are essential for the identification and study of new compounds (Brandt et al., 2017).
Propiedades
IUPAC Name |
N-[(5-fluoro-2-methylphenyl)methyl]cyclobutanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c1-9-5-6-11(13)7-10(9)8-14-12-3-2-4-12/h5-7,12,14H,2-4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHGTXABUTWEJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)CNC2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-fluoro-2-methylphenyl)methyl]cyclobutanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine hydrochloride](/img/structure/B1459528.png)
amine hydrochloride](/img/structure/B1459529.png)







![(3R,4S,5S,6R)-4-[[(1S,3S,4R,5S,8R)-8-[(2S,3R,4S,5S,6R)-4-[[(1S,3S,4R,5S,8R)-8-[(2S,3R,4S,5S,6R)-4-[[(1S,3S,4R,5R,8R)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B1459542.png)
